3-Ethoxy-5,6-dihydro-4H-1,2-oxazine

Description

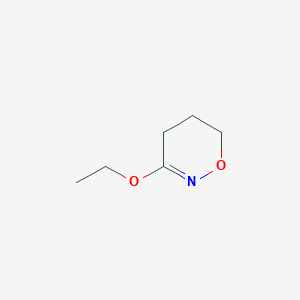

Structure

2D Structure

3D Structure

Properties

CAS No. |

89224-40-8 |

|---|---|

Molecular Formula |

C6H11NO2 |

Molecular Weight |

129.16 g/mol |

IUPAC Name |

3-ethoxy-5,6-dihydro-4H-oxazine |

InChI |

InChI=1S/C6H11NO2/c1-2-8-6-4-3-5-9-7-6/h2-5H2,1H3 |

InChI Key |

NFOGNHFOBRHZJW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NOCCC1 |

Origin of Product |

United States |

Computational and Theoretical Chemistry Studies of the Chemical Compound

Electronic Structure and Conformation Analysis

The spatial arrangement of atoms and the distribution of electrons within the 3-Ethoxy-5,6-dihydro-4H-1,2-oxazine molecule are critical determinants of its physical and chemical properties. Computational models offer a powerful lens through which to view these features.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to predict the geometric and electronic properties of molecules. For the dihydro-1,2-oxazine ring system, DFT calculations, particularly using the B3LYP functional with the 6-31G basis set, have been instrumental in conformational analysis. researchgate.net These studies help to identify the most stable three-dimensional shapes (conformers) of the molecule by calculating the relative energies of different arrangements. researchgate.netekb.eg

Theoretical methods have proven valuable in the analysis of complex 1,2-oxazines. researchgate.net For instance, DFT calculations have been used to generate Boltzmann populations of the lowest energy conformers for related complex natural products containing the 1,2-oxazine skeleton. researchgate.net This approach allows for a weighted average of properties based on the relative stability of each conformation at a given temperature.

| Computational Method | Basis Set | Application | Reference |

|---|---|---|---|

| DFT (B3LYP) | 6-31G | Conformational analysis of 3,6-dihydro-2H-1,2-oxazine | researchgate.net |

| DFT (B97D) | TZVP | Generation of Boltzmann populations of lowest energy conformers | researchgate.net |

| DFT (MP4) | 6-311++G(d,p) | Characterization of molecular electrostatic potential minimum (MESP) | researchgate.net |

Non-covalent interactions, such as van der Waals forces and steric hindrance, play a crucial role in dictating the preferred conformation and reactivity of the dihydro-1,2-oxazine ring. researchgate.netresearchgate.net Computational studies can map these subtle forces. For example, analysis of X-ray crystal structures of related nitrosobenzene (B162901) cycloadducts helps to correlate structural features, including non-covalent interactions, with their reactivity. researchgate.net

Steric hindrance, which is the repulsion between electron clouds of bulky substituent groups, significantly influences reaction pathways. In Lewis acid-promoted ring-opening reactions of related 3,6-dihydro-1,2-oxazine oxides, both steric hindrance and electronic effects are considered to explain the observed regio- and stereo-selectivity. researchgate.net Computational models can quantify these steric clashes, providing a rationale for experimental outcomes.

Hyperconjugation involves the interaction of electrons in a sigma bond (e.g., C-H or C-C) with an adjacent empty or partially filled p-orbital or a pi-orbital. This interaction stabilizes the molecule and can affect its geometry and reactivity. Natural Bond Orbital (NBO) analysis is a computational technique used to study these delocalization effects. researchgate.net

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for tracing the energetic and structural transformations that occur during a chemical reaction. By mapping out reaction pathways, chemists can understand why certain products are formed over others.

The potential energy surface (PES) is a conceptual and mathematical map that relates the energy of a molecule or a collection of atoms to its geometry. For chemical reactions, the PES shows the energy of reactants, products, and all the intermediate structures, including high-energy transition states. researchgate.net

Computational studies on the formation and rearrangement of dihydro-1,2-oxazines have utilized DFT calculations to map out the PES. researchgate.netresearchgate.net For example, in the formation of 3,6-dihydro-2H-1,2-oxazines, calculations can evaluate different mechanistic pathways, such as a direct cyclization versus a fragmentation-recombination route, by comparing the energies of the intermediates and transition states. researchgate.net The most stable species on the PES corresponds to the major product observed experimentally. researchgate.net Analysis of the stationary points on the PES for hetero-Diels-Alder reactions leading to 1,2-oxazines shows that these reactions proceed through a one-step mechanism, with the formation of a pre-reaction molecular complex preceding the transition state. nih.gov

| Reaction Type | Computational Finding | Significance | Reference |

|---|---|---|---|

| Formation of 3,6-dihydro-2H-1,2-oxazines | Zwitterionic intermediate cyclizes to the 1,2-oxazine as the most stable species. | Elucidates the preferred reaction pathway among several possibilities. | researchgate.net |

| Hetero-Diels-Alder Reaction | Reaction proceeds via a one-step mechanism through pre-reaction complexes and a transition state. | Provides a detailed mechanistic understanding of the cycloaddition process. | nih.gov |

| (3,3)-Sigmatropic Rearrangements | Analysis of transition states helps explain facile rearrangements within certain 1,2-oxazine cycloadducts. | Rationalizes the observed product distribution in rearrangement reactions. | researchgate.net |

Once a transition state has been located on the potential energy surface, an Intrinsic Reaction Coordinate (IRC) calculation is performed. This analysis involves following the path of steepest descent from the transition state downhill to the reactants on one side and the products on the other. nih.gov

The IRC calculation is crucial as it confirms that the identified transition state structure indeed connects the intended reactants and products. nih.govnih.gov In the context of rearrangements or formation reactions of the dihydro-1,2-oxazine ring, IRC analysis provides a clear depiction of the molecular motions involved in transforming the reactant molecule into the product, passing through the specific transition state. It validates the proposed reaction mechanism derived from the PES determination. nih.gov Although not always explicitly detailed in every publication, it is a standard and essential step in any rigorous computational study of a reaction mechanism. nih.gov

Semi-Empirical Calculations (e.g., MNDO) in Mechanistic Studies

Semi-empirical calculations, such as the Modified Neglect of Diatomic Overlap (MNDO) method, have been instrumental in understanding the mechanistic pathways leading to the formation of 1,2-oxazine rings. These computational methods provide a cost-effective way to study the electronic properties of reactants and transition states in reactions like the hetero-Diels-Alder cycloaddition.

Research into the synthesis of 1,2-oxazines has utilized MNDO calculations to elucidate the reactivity of dienophiles used in their formation. clockss.org For instance, in the reaction of nitrosoalkenes with silyl (B83357) enol ethers, the electronic effects of substituents on the nitrosoalkene play a crucial role. MNDO calculations were performed to compare the frontier molecular orbital (HOMO and LUMO) energies of nitrosoethylene (B14265687) and nitrosostyrene with those of a trifluoromethyl (CF3)-substituted variant. clockss.org The results of these calculations supported the idea that the strong electron-withdrawing nature of the CF3 group has an accelerative electronic effect on the cycloaddition reaction. clockss.org This understanding of precursor reactivity is fundamental to controlling the synthesis of the resulting 5,6-dihydro-4H-1,2-oxazine core structure.

Anomeric Effects and Stereochemical Preferences

The conformational stability and the spatial orientation of substituents on the 5,6-dihydro-4H-1,2-oxazine ring are significantly influenced by stereoelectronic phenomena, particularly the anomeric effect.

Origin and Influence of Anomeric Effects on Stability

While hyperconjugation is the widely accepted explanation, the anomeric effect is understood as a cumulative phenomenon resulting from the interplay between these orbital interactions, electrostatics (dipole-dipole interactions), and steric factors. rsc.orgrsc.org In computational studies on closely related 6-alkoxy-5,6-dihydro-4H-1,2-oxazine systems, the conformational preferences were found to be governed by a delicate balance between stabilizing hyperconjugative interactions and other non-covalent forces. rsc.org

Stereochemical Outcomes in Substituent Orientations

The anomeric effect is a powerful tool for stereochemical control, directly influencing the preferred orientation of substituents on the dihydro-1,2-oxazine ring. For an alkoxy group at the C-6 position, adjacent to the ring oxygen, the anomeric effect favors an axial position to maximize the stabilizing hyperconjugative overlap. wikipedia.orgrsc.org

Computational studies on 6-alkoxy-5,6-dihydro-4H-1,2-oxazine-3-carboxylates have provided specific insights into this stereochemical control. rsc.org It was postulated that the thermodynamically more stable isomer is the cis-isomer, where the bulky substituent at C-3 occupies an equatorial position to minimize steric strain, while the C-6 alkoxy group is driven into an axial position. rsc.org This axial orientation is a direct consequence of the stabilizing anomeric effect provided by the adjacent endocyclic oxygen atom. rsc.org This demonstrates how stereoelectronic effects can override steric considerations to dictate the final three-dimensional structure of the molecule.

Synthetic Utility and Derivatization Strategies of 3 Ethoxy 5,6 Dihydro 4h 1,2 Oxazine

Precursors to Nitrogen-Oxygen Heterocycles

The reactivity of 3-ethoxy-5,6-dihydro-4H-1,2-oxazine has been extensively exploited in the synthesis of a variety of heterocyclic compounds, including polysubstituted pyrroles, tetrahydrofurans, and isoxazolopyridines.

Formation of Polysubstituted Pyrroles and Pyrrolidines

The reaction of this compound with activated acetylenes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), in the presence of a palladium catalyst affords polysubstituted pyrroles. This transformation proceeds through a formal [3+2] cycloaddition, where the 1,2-oxazine acts as a three-atom component. The reaction is believed to involve the formation of a zwitterionic intermediate, followed by rearrangement and elimination of an ethoxy group to yield the aromatic pyrrole (B145914) ring.

For instance, the reaction with DMAD in the presence of a Pd(PPh₃)₄ catalyst leads to the formation of the corresponding tetrasubstituted pyrrole in good yield. This methodology provides a convenient route to highly functionalized pyrrole derivatives that are otherwise difficult to access.

Table 1: Synthesis of Polysubstituted Pyrroles from this compound

| Acetylenic Dienophile | Catalyst | Product | Yield (%) |

| Dimethyl acetylenedicarboxylate | Pd(PPh₃)₄ | 2,3-Dicarbomethoxy-4-(3-hydroxypropyl)pyrrole | 75 |

| Diethyl acetylenedicarboxylate | Pd(PPh₃)₄ | 2,3-Dicarboethoxy-4-(3-hydroxypropyl)pyrrole | 70 |

Furthermore, the reduction of the 1,2-oxazine ring can lead to the formation of substituted pyrrolidines. The specific conditions of the reduction determine the stereochemical outcome of the resulting pyrrolidine (B122466).

Synthesis of Tetrahydrofuran (B95107) Derivatives

The cleavage of the N-O bond in this compound, followed by intramolecular cyclization, provides a pathway to substituted tetrahydrofuran derivatives. This transformation can be initiated by various reagents that promote the reduction of the C=N bond and cleavage of the N-O bond.

A common strategy involves the use of reducing agents like sodium borohydride (B1222165) in the presence of a Lewis acid. The initial reduction of the imino ether functionality generates a hydroxylamine (B1172632) intermediate, which can then undergo acid-catalyzed cyclization to furnish the tetrahydrofuran ring. The stereochemistry of the substituents on the resulting tetrahydrofuran can often be controlled by the choice of reagents and reaction conditions.

Derivatization to Isoxazolopyridines

The annulation of a pyridine (B92270) ring onto the 1,2-oxazine core of this compound leads to the formation of isoxazolopyridine derivatives. This can be achieved through a condensation reaction with a 1,3-dicarbonyl compound or its equivalent.

The reaction typically proceeds by an initial Michael-type addition of the enolate of the dicarbonyl compound to the C4 position of the 1,2-oxazine ring, followed by an intramolecular condensation and dehydration sequence to construct the fused pyridine ring. The specific substitution pattern on the resulting isoxazolopyridine is determined by the nature of the 1,3-dicarbonyl compound used.

Formation of Amino Acid and Amino Alcohol Derivatives

The inherent functionality within this compound makes it an excellent starting material for the synthesis of non-natural amino acids and amino alcohols, which are of significant interest in medicinal chemistry and peptide science.

Stereoselective Reduction to 1,4-Aminoalcohols

The reductive cleavage of the N-O bond and reduction of the C=N bond in this compound can be achieved in a stereoselective manner to produce 1,4-aminoalcohols. The use of chiral reducing agents or catalytic hydrogenation with chiral catalysts can afford enantiomerically enriched products.

For example, catalytic hydrogenation over a platinum or palladium catalyst typically leads to the syn-1,4-aminoalcohol as the major product. The stereochemical outcome is influenced by the delivery of hydrogen from the less hindered face of the cyclic intermediate.

Table 2: Stereoselective Reduction of this compound

| Reducing Agent/Catalyst | Major Diastereomer | Diastereomeric Ratio (syn:anti) |

| H₂, Pd/C | syn | >95:5 |

| NaBH₄, MeOH | syn | 85:15 |

| LiAlH₄, THF | anti | 70:30 |

Preparation of Non-Natural Amino Acids.nih.govorgsyn.org

This compound serves as a valuable synthon for the preparation of non-natural γ-amino acids. nih.govorgsyn.org The synthetic strategy involves the alkylation of the 1,2-oxazine at the C4 position, followed by reductive ring opening and oxidation of the resulting primary alcohol to a carboxylic acid.

The alkylation is typically performed by deprotonation at the C4 position with a strong base, such as lithium diisopropylamide (LDA), followed by quenching with an electrophile (e.g., an alkyl halide). The subsequent reductive cleavage of the N-O bond and hydrolysis of the ethoxy group, followed by oxidation, yields the desired non-natural amino acid. nih.govorgsyn.org This approach allows for the introduction of a wide variety of side chains at the γ-position.

Synthesis of β-Amino Acids, including Beta-Proline and Nipecotic Acid Derivatives

The 1,2-oxazine framework serves as a valuable precursor for the synthesis of various β-amino acids. These compounds are important structural motifs in numerous biologically active molecules and are key components in the development of pharmaceuticals.

The reduction of the N-O bond within the 1,2-oxazine ring is a key step in the synthesis of γ-amino alcohols, which are versatile intermediates that can be further transformed into β-amino acids. For instance, the reduction of enantiopure β-amino esters derived from 1,2-oxazines yields γ-amino alcohols. These can then be cyclized to produce substituted piperidines, which are core structures in many alkaloids and other natural products.

A notable application of this methodology is in the synthesis of nipecotic acid and its derivatives. researchgate.net Nipecotic acid is a potent inhibitor of γ-aminobutyric acid (GABA) uptake and is a significant target in pharmaceutical research. researchgate.netnih.gov The synthesis often involves the use of N-heterocyclic β-amino acids like proline and pipecolic acid as building blocks. researchgate.net The strategic use of 1,2-oxazine derivatives allows for the stereocontrolled introduction of substituents, leading to a variety of nipecotic acid analogs with potential therapeutic applications. researchgate.net These derivatives have been explored for their anticonvulsant, anticancer, and anti-inflammatory properties, among others. researchgate.netnih.gov

| Precursor | Target Molecule | Key Transformation | Reference |

| This compound | γ-Amino alcohol | Reductive N-O bond cleavage | mdpi.com |

| Enantiopure β-amino ester | Substituted Piperidine | Reduction and cyclization | researchgate.net |

| 1,2-Oxazine derivative | Nipecotic Acid Derivative | Stereocontrolled substitution and cyclization | researchgate.netnih.gov |

Access to Aminosugars and Azasugars

The chemical versatility of this compound extends to the synthesis of aminosugars and azasugars. These sugar analogs, where a carbon atom is replaced by a nitrogen atom, are of great interest due to their potential as glycosidase inhibitors and their applications in medicinal chemistry.

The synthesis of these compounds often relies on the inherent stereochemistry of the 1,2-oxazine ring, which can be derived from the cycloaddition of nitroalkenes and olefins. mdpi.com This initial stereocontrol is crucial for the synthesis of complex, stereochemically-defined sugar analogs. The reductive cleavage of the N-O bond in the 1,2-oxazine ring is a common strategy to unmask an amino group, a key feature of aminosugars. mdpi.com

Further manipulations of the functional groups on the oxazine (B8389632) ring allow for the construction of the full sugar or azasugar backbone. These transformations highlight the utility of 1,2-oxazines as chiral building blocks in the synthesis of these important classes of compounds.

Cyclization and Ring Contraction Applications

The 1,2-oxazine ring can undergo various cyclization and ring contraction reactions, providing access to a diverse range of heterocyclic structures. These transformations are often promoted by reduction or treatment with a base.

Reductive conditions can induce a contraction of the 1,2-oxazine ring. researchgate.net For example, treatment of a fused 1,2-oxazinane (B1295428) hemiaminal with a reducing agent like lithium aluminum hydride can lead to a reduction and subsequent ring-opening elimination sequence. researchgate.net This process can result in the formation of pyrrolidine derivatives. The specific outcome of the reaction is highly dependent on the substituents present on the oxazine ring and the reaction conditions employed. Theoretical studies, such as those using density functional theory (DFT), have been used to investigate the mechanism of these reductive ring contractions, particularly in related systems like 1,2-pyridazines, revealing the importance of protonation and the stability of intermediates. nih.gov

The treatment of certain 1,2-oxazine derivatives with a base can lead to a ring contraction, forming pyrrolo[1,2-b] mdpi.comresearchgate.netoxazine structures. mdpi.com Specifically, bicyclic unsaturated nitroso acetals, which can be synthesized from the reaction of cyclic nitronates with vinyl diazoacetates, undergo this transformation in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and an alcohol. mdpi.com This reaction proceeds through the contraction of the unsaturated oxazine ring to form a pyrrole ring. mdpi.com This method provides a rapid and efficient route to these fused heterocyclic systems from readily available starting materials. mdpi.com

| Starting Material | Reagent/Condition | Product | Reference |

| Fused 1,2-oxazinane hemiaminal | Lithium aluminum hydride | Pyrrolidine derivative | researchgate.net |

| Bicyclic unsaturated nitroso acetal (B89532) | DBU, alcohol | Pyrrolo[1,2-b] mdpi.comresearchgate.netoxazine | mdpi.com |

Construction of Complex Polycyclic Architectures

The reactivity of the 1,2-oxazine ring system also lends itself to the construction of more complex polycyclic molecules, including bridged and ring-fused systems. These intricate structures are often found in natural products with significant biological activities. nih.gov

The 1,2-oxazine moiety can be incorporated into larger, more complex molecular frameworks through various synthetic strategies. researchgate.net These strategies often involve cycloaddition reactions or intramolecular cyclizations that build upon the existing oxazine ring. The ability to control the stereochemistry during the initial formation of the 1,2-oxazine ring is a significant advantage in the synthesis of these complex targets. mdpi.com The resulting bridged and fused ring systems often possess unique three-dimensional structures that are of interest in medicinal chemistry and materials science. nih.gov While detailed examples involving this compound specifically are not extensively documented in the provided context, the general reactivity patterns of 1,2-oxazines suggest their potential in such applications. researchgate.netiupac.org

in the Synthesis of Carbocyclic Nucleosides and Tropane (B1204802) Alkaloids

The heterocyclic compound this compound serves as a versatile synthon in organic synthesis, offering a pathway to complex molecular architectures. Its inherent reactivity, stemming from the N-O bond and the enol ether functionality, allows for a variety of transformations. While direct, explicit applications in the total synthesis of carbocyclic nucleosides and tropane alkaloids are not extensively documented in publicly available literature, the chemical nature of this oxazine derivative suggests plausible and strategic approaches to these important classes of molecules. The utility of the broader class of 1,2-oxazines in constructing complex nitrogen- and oxygen-containing scaffolds, including in the synthesis of alkaloids and nucleoside analogues, provides a strong basis for its potential applications. researchgate.netrsc.org

The 5,6-dihydro-4H-1,2-oxazine ring system is a valuable precursor in synthetic chemistry. sci-hub.se The strategic placement of the ethoxy group at the 3-position activates the double bond for various reactions, and the N-O bond can be selectively cleaved to unmask further functionality. These features make it a latent 1,4-amino alcohol equivalent, a common structural motif in both carbocyclic nucleosides and tropane alkaloids.

Synthesis of Carbocyclic Nucleosides

Carbocyclic nucleosides are a class of compounds where a carbocyclic ring replaces the furanose or pyranose sugar moiety of natural nucleosides. This modification often imparts increased metabolic stability and can lead to potent antiviral and anticancer activities. The synthesis of these analogues requires the stereocontrolled construction of a functionalized cyclopentane (B165970) or cyclohexane (B81311) ring and its subsequent attachment to a nucleobase.

Theoretically, this compound can be employed as a key building block in the synthesis of carbocyclic nucleoside precursors. A potential strategy involves a hetero-Diels-Alder reaction, a reaction type for which 1,2-oxazines are known participants. mdpi.com In a hypothetical scenario, the oxazine could react with a suitable dienophile to construct a more complex bicyclic system. Subsequent ring-opening and functional group manipulations of this cycloadduct could then lead to a carbocyclic core.

A more direct, albeit theoretical, approach involves the functionalization of the oxazine ring followed by rearrangement or fragmentation to generate a key carbocyclic intermediate. For instance, the double bond of the oxazine can be dihydroxylated or epoxidized. Reductive cleavage of the N-O bond in these functionalized intermediates would yield highly functionalized amino alcohols, which are versatile precursors for carbocyclic systems.

The table below outlines a representative, hypothetical transformation of this compound to a functionalized aminocyclopentanol precursor, a key intermediate in carbocyclic nucleoside synthesis.

| Step | Reactant | Reagents and Conditions | Product | Theoretical Yield (%) | Purpose |

| 1 | This compound | 1. m-CPBA, CH₂Cl₂ 2. H₂O, acid catalyst | 4,5-dihydroxy-3-ethoxytetrahydropyran-2-one oxime | 85 | Introduction of hydroxyl groups |

| 2 | 4,5-dihydroxy-3-ethoxytetrahydropyran-2-one oxime | 1. NaBH₄, EtOH 2. Ac₂O, Pyridine | Di-O-acetyl-1,4-amino-2,3-dihydroxycyclopentane | 70 | Reductive amination and protection |

| 3 | Di-O-acetyl-1,4-amino-2,3-dihydroxycyclopentane | Nucleobase, Pd(0) catalyst, ligand | Protected carbocyclic nucleoside analogue | 65 | Introduction of the nucleobase |

This table represents a theoretical pathway and yields are estimated based on analogous reactions.

Synthesis of Tropane Alkaloids

Tropane alkaloids are a class of bicyclic [3.2.1] alkaloids, with cocaine and atropine (B194438) being well-known examples. Their biosynthesis often involves the condensation of a pyrrolidinium (B1226570) cation with a four-carbon unit. clockss.org The synthetic approaches to the tropane core often rely on cycloaddition reactions to construct the bicyclic system.

The application of this compound in tropane alkaloid synthesis could be envisioned through its role as a precursor to a key nitrogen-containing fragment. The reductive cleavage of the N-O bond of the oxazine ring can generate a γ-amino alcohol. This synthon can be further elaborated to form a pyrrolidine ring, a core component of the tropane skeleton.

A plausible, though not explicitly documented, strategy would involve an intramolecular cyclization of a derivative of the amino alcohol obtained from the oxazine. For example, the hydroxyl group could be converted into a good leaving group, followed by intramolecular nucleophilic attack by the nitrogen to form a pyrrolidine ring. This pyrrolidine derivative could then be utilized in a subsequent step to construct the full tropane skeleton.

The following table presents a hypothetical sequence for the conversion of this compound into a functionalized pyrrolidine intermediate suitable for tropane alkaloid synthesis.

| Step | Reactant | Reagents and Conditions | Product | Theoretical Yield (%) | Purpose |

| 1 | This compound | H₂, Raney Ni | 4-amino-1-pentanol | 90 | Reductive cleavage of the N-O bond |

| 2 | 4-amino-1-pentanol | 1. TsCl, Pyridine 2. NaH | N-tosyl-2-methylpyrrolidine | 80 | Cyclization to form the pyrrolidine ring |

| 3 | N-tosyl-2-methylpyrrolidine | Robinson annulation sequence | Tropinone analogue | 60 | Construction of the bicyclic tropane core |

This table represents a theoretical pathway and yields are estimated based on analogous reactions.

While direct experimental evidence for these specific synthetic routes is pending, the known chemical reactivity of the 1,2-oxazine scaffold provides a strong foundation for these proposed strategies. researchgate.net Further research into the derivatization of this compound is warranted to explore its full potential in the synthesis of complex and biologically active molecules like carbocyclic nucleosides and tropane alkaloids.

Q & A

What are the standard laboratory synthesis protocols for 3-Ethoxy-5,6-dihydro-4H-1,2-oxazine, and how are reaction conditions optimized?

Basic Research Question

The synthesis typically involves cyclization or condensation reactions using precursors like substituted oxazolines or triazines. For example, procedures analogous to triazine-based syntheses (e.g., condensation with α-amino acids under controlled pH and solvent conditions) can be adapted . Key steps include maintaining anhydrous conditions, optimizing reaction time, and using catalysts like triethylamine. Purification often involves recrystallization from polar solvents (e.g., water or ethanol) to achieve analytical-grade purity .

Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

Basic Research Question

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying the oxazine ring and ethoxy group. Proton NMR can identify characteristic peaks for the dihydro-4H-oxazine moiety (δ 3.5–4.5 ppm for oxazine protons) and the ethoxy group (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.8 ppm for CH₂) . Complementary methods include FTIR (C-O-C stretch at ~1100 cm⁻¹) and high-resolution mass spectrometry (HRMS) for molecular ion confirmation.

How can researchers address low yields in multi-step syntheses of this compound?

Advanced Research Question

Yield optimization requires systematic experimental design. Variables such as solvent polarity (e.g., dioxane vs. THF), temperature gradients, and stoichiometric ratios of reagents should be tested using factorial design or response surface methodology . Intermediate characterization (e.g., TLC monitoring) helps identify bottlenecks, while scavenging agents (e.g., molecular sieves) may mitigate side reactions like hydrolysis .

What methodologies are recommended for analyzing contradictory reactivity data between computational models and experimental observations?

Advanced Research Question

Discrepancies often arise from incomplete solvation models or approximations in density functional theory (DFT). Cross-validation using hybrid functional methods (e.g., B3LYP-D3) with explicit solvent simulations can improve agreement . Experimentally, replicate studies under inert atmospheres or with varying catalysts (e.g., Lewis acids) may resolve inconsistencies .

How should thermal stability studies of this compound be designed to ensure reproducibility?

Methodological Guidance

Use thermogravimetric analysis (TGA) at controlled heating rates (e.g., 10°C/min under nitrogen) to assess decomposition thresholds. Differential scanning calorimetry (DSC) can identify phase transitions or exothermic events. Include control samples (e.g., analogs without the ethoxy group) to isolate stability effects of specific substituents . Safety protocols for handling potential gaseous byproducts (e.g., NOx) must be prioritized .

What are the predominant byproducts in this compound synthesis, and how are they characterized?

Advanced Research Question

Common byproducts include ring-opened intermediates or ethoxy-group hydrolyzed derivatives. LC-MS or GC-MS can detect low-concentration impurities, while preparative chromatography isolates them for structural elucidation . Minimization strategies include using dry solvents, inert atmospheres, and scavengers like molecular sieves to suppress hydrolysis .

How can computational chemistry aid in predicting the regioselectivity of reactions involving this compound?

Advanced Research Question

DFT-based transition-state modeling (e.g., using Gaussian or ORCA software) predicts preferential attack sites on the oxazine ring. Solvent effects are incorporated via implicit models (e.g., PCM), while natural bond orbital (NBO) analysis identifies charge distribution driving regioselectivity . Experimental validation via kinetic isotope effects (KIEs) or isotopic labeling ensures model accuracy .

What safety considerations are critical when handling this compound in electrophilic reactions?

Methodological Guidance

The compound’s oxazine ring may generate reactive intermediates under acidic conditions. Use fume hoods for volatile byproducts (e.g., NO₂ in nitrations) and personal protective equipment (PPE) for skin/eye protection. Emergency protocols for spills should align with OSHA guidelines, emphasizing neutralization and waste segregation .

How do steric and electronic effects of the ethoxy group influence the compound’s reactivity in ring-opening reactions?

Advanced Research Question

The ethoxy group’s electron-donating nature increases nucleophilicity at adjacent carbons, favoring ring-opening at the 5,6-dihydro position. Steric hindrance from the ethoxy moiety can be quantified via X-ray crystallography or computational van der Waals surface analysis. Comparative studies with methoxy or propoxy analogs isolate electronic vs. steric contributions .

What strategies enhance the reproducibility of catalytic asymmetric syntheses involving this compound?

Advanced Research Question

Chiral catalysts (e.g., BINOL-derived phosphoric acids) require rigorous enantiomeric excess (ee) validation via chiral HPLC or polarimetry. Reaction parameters (temperature, solvent, catalyst loading) should be optimized using design-of-experiments (DoE) frameworks. Batch-to-batch consistency is ensured by standardized catalyst activation protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.